1H-3,4'-bi-1,2,4-triazol-5-amine
CAS No.: 27643-43-2
Cat. No.: VC2993422
Molecular Formula: C4H5N7
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27643-43-2 |
|---|---|
| Molecular Formula | C4H5N7 |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-amine |
| Standard InChI | InChI=1S/C4H5N7/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H3,5,8,9,10) |
| Standard InChI Key | ADCPEYOBPPRFNL-UHFFFAOYSA-N |
| SMILES | C1=NN=CN1C2=NNC(=N2)N |
| Canonical SMILES | C1=NN=CN1C2=NNC(=N2)N |
Introduction
Chemical Identity and Physical Properties
1H-3,4'-Bi-1,2,4-triazol-5-amine is a heterocyclic compound consisting of two connected 1,2,4-triazole rings with an amine substituent. This compound is registered with the Chemical Abstracts Service (CAS) under the number 27643-43-2, providing a unique identifier for this specific chemical structure . The molecular formula of this compound is C4H5N7, indicating its composition of 4 carbon atoms, 5 hydrogen atoms, and 7 nitrogen atoms, which highlights its nitrogen-rich nature characteristic of many heterocyclic compounds with potential pharmaceutical applications . The molecular weight of 1H-3,4'-Bi-1,2,4-triazol-5-amine is calculated to be 151.13 g/mol, which places it in the category of relatively small organic molecules that are often favorable for pharmaceutical development due to properties related to absorption and distribution in biological systems .
The compound is also known by several synonyms including 1H-3,4-bi-1,2,4-triazol-5-amine and 1H-1,2,4-Triazol-3-amine, 5-(4H-1,2,4-triazol-4-yl)-, which reflect variations in the naming conventions used to describe its chemical structure . These alternative names provide important reference points for researchers conducting literature searches on this compound. Additional physical property data reveals that 1H-3,4'-Bi-1,2,4-triazol-5-amine has an average mass of 151.133 Da and a monoisotopic mass of 151.060643 Da, which are important parameters for analytical identification using mass spectrometry techniques .
Structural Characteristics
The structure of 1H-3,4'-Bi-1,2,4-triazol-5-amine features two 1,2,4-triazole rings connected through a nitrogen-carbon bond. The compound contains an amine group (-NH2) attached to the 5-position of one of the triazole rings, which contributes to its potential biological activity and chemical reactivity. The presence of multiple nitrogen atoms in the heterocyclic rings creates several potential sites for hydrogen bonding and coordination with metal ions, which may be significant for its biological activity and pharmaceutical applications.
The 1,2,4-triazole ring system present in this compound is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural moiety is known for its stability and is commonly found in various pharmaceutical compounds with diverse biological activities. The bi-triazole structure of 1H-3,4'-Bi-1,2,4-triazol-5-amine provides a unique electronic distribution that influences its physicochemical properties and potential interactions with biological targets.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1H-3,4'-Bi-1,2,4-triazol-5-amine
The high nitrogen content of 1H-3,4'-Bi-1,2,4-triazol-5-amine is likely to confer specific chemical properties including basicity of the nitrogen atoms and potential tautomerism. Triazole compounds often exhibit tautomerism, which involves the migration of hydrogen atoms between different positions within the molecule, creating different structural forms that exist in equilibrium. This phenomenon can significantly affect the compound's reactivity, solubility, and biological activity. Research on related triazole compounds has demonstrated that annular prototropic tautomerism can be studied using techniques such as NMR spectroscopy and X-ray crystallography .
Structure-Activity Relationships
The relationship between molecular structure and biological activity is a fundamental concept in medicinal chemistry and drug design. For triazole derivatives like 1H-3,4'-Bi-1,2,4-triazol-5-amine, several structural features may influence their biological activities and pharmaceutical properties.
Role of the Amine Group
The amine functionality at the 5-position of the triazole ring in 1H-3,4'-Bi-1,2,4-triazol-5-amine is likely to play a significant role in its potential biological activities. Amine groups can participate in hydrogen bonding interactions as both donors and acceptors, which can be crucial for binding to biological targets. Additionally, the amine group can be protonated under physiological conditions, introducing a positive charge that might influence the compound's solubility, membrane permeability, and interactions with negatively charged biological molecules such as DNA or acidic protein residues.
Studies on related aminotriazole compounds have demonstrated that the presence and position of amine substituents can significantly affect their antimicrobial activity. For instance, research on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has provided insights into the influence of substitution patterns on the properties and activities of aminotriazole derivatives .
Importance of the Bi-triazole Structure
The bi-triazole structure of 1H-3,4'-Bi-1,2,4-triazol-5-amine, consisting of two connected 1,2,4-triazole rings, creates a unique molecular framework with specific electronic and steric properties. This structural arrangement may influence the compound's ability to interact with biological targets through multiple binding points, potentially enhancing its affinity and selectivity.
Research on related bi-heterocyclic compounds has shown that the connection between heterocyclic rings can significantly impact their biological activities. The specific connectivity between the two triazole rings in 1H-3,4'-Bi-1,2,4-triazol-5-amine (through the 3 and 4' positions) creates a distinct molecular shape and electron distribution that may be optimal for certain biological interactions.
Tautomerism and Biological Activity
Triazole compounds often exhibit tautomerism, which involves the migration of hydrogen atoms between different positions, resulting in different structural forms that exist in equilibrium. This phenomenon can significantly influence a compound's biological activity by affecting its binding to target molecules. Research on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has demonstrated that annular prototropic tautomerism in 1,2,4-triazoles can be studied using NMR spectroscopy and X-ray crystallography .
| Supplier | Location | Contact Information | Product List Count | Advantage Score |
|---|---|---|---|---|
| ChemBridge Corporation | United States | (858)451-7400 | 6648 | 70 |
Future Research Directions
The limited specific information available about 1H-3,4'-Bi-1,2,4-triazol-5-amine suggests several promising directions for future research to fully explore the potential of this compound and its derivatives.
Comprehensive Characterization
A thorough characterization of 1H-3,4'-Bi-1,2,4-triazol-5-amine using advanced analytical techniques would provide valuable information about its physical, chemical, and structural properties. This characterization could include detailed spectroscopic analysis (NMR, IR, MS), crystallographic studies to determine its solid-state structure, and investigations of its tautomeric behavior under various conditions. Such information would be essential for understanding the compound's reactivity and potential applications.
Systematic Biological Evaluation
Systematic screening of 1H-3,4'-Bi-1,2,4-triazol-5-amine for various biological activities would help identify its potential applications in pharmaceutical research. This evaluation could include antimicrobial testing against a range of bacterial and fungal strains, assessment of its activity against various disease targets, and determination of its toxicity profile. The results of these studies would guide further development of this compound or its derivatives as potential drug candidates.
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